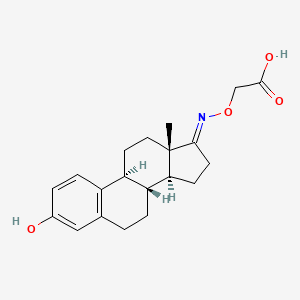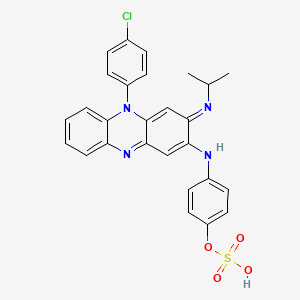
Diinsininol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diinsininol is a biflavonoid isolated from the rhizome of Sarcophyte piriei and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a biflavonoid, a monosaccharide derivative, a beta-D-glucoside and a hydroxyflavonoid. It derives from an eriodictyol.
科学的研究の応用
Anticancer Properties
Diindolylmethane (DIM), derived from cruciferous vegetables, shows potential in cancer prevention and treatment. It induces apoptosis in various cancer cell lines, such as breast cancer and human hepatoma cells, regardless of the p53 pathway status (Ge et al., 1996). Additionally, DIM alters gene regulation in breast cancer cells influenced by estrogen, indicating complex interactions with hormonal pathways (Mulvey et al., 2007). It also shows effectiveness in reducing high-risk human papillomavirus in cervical intraepithelial neoplasia (Pestrikova et al., 2022).
Molecular Targeting and Chemical Synthesis
DIM's ability to selectively target G-quadruplex DNA structures offers therapeutic potential and value as a research tool in cancer treatment (Livendahl et al., 2016). Research into the synthesis of diindolylmethanes, including tandem indole annulation/arylation processes, has expanded possibilities for generating natural product analogs and therapeutic compounds (Shu et al., 2013).
Safety and Toxicity Studies
Safety studies in immature rat models indicate that DIM, commonly found in dietary components, doesn't exhibit toxicity, highlighting its potential safety for broader applications, including in younger populations (Elackattu et al., 2009).
Cellular Mechanisms
DIM induces specific cellular responses such as apoptosis and affects calcium movement in certain cancer cell lines, demonstrating its impact on cellular functions and viability (Cheng et al., 2011). It also selectively induces the degradation of class I histone deacetylases in colon cancer cells, affecting cell cycle regulation and apoptosis (Li et al., 2010).
Potential in Prostate Cancer Prevention
DIM has shown efficacy in preventing prostate cancer development in animal models, with significant reductions in tumor development and size without affecting animal weight or organ function (Fares et al., 2010).
Adhesion Strength in Cells
Research demonstrates that DIM affects the adhesion strength of alveolocytes and hepatocytes, indicating its potential role in modulating cell interactions and behaviors (Kiselev et al., 2019).
特性
製品名 |
Diinsininol |
|---|---|
分子式 |
C36H32O16 |
分子量 |
720.6 g/mol |
IUPAC名 |
(1R,5R,13R)-5,13-bis(3,4-dihydroxyphenyl)-9,19-dihydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one |
InChI |
InChI=1S/C36H32O16/c37-12-27-31(45)32(46)33(47)35(50-27)48-15-7-21(42)28-16-11-36(51-25(28)8-15,14-2-4-18(39)20(41)6-14)52-26-10-23(44)30-22(43)9-24(49-34(30)29(16)26)13-1-3-17(38)19(40)5-13/h1-8,10,16,24,27,31-33,35,37-42,44-47H,9,11-12H2/t16-,24-,27-,31-,32+,33-,35-,36-/m1/s1 |
InChIキー |
DQBZPEAEXINSNR-QUCAXYRHSA-N |
異性体SMILES |
C1[C@@H](OC2=C(C1=O)C(=CC3=C2[C@@H]4C[C@](O3)(OC5=CC(=CC(=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O |
正規SMILES |
C1C(OC2=C(C1=O)C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O |
同義語 |
5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8-2beta-O-7)eriodictyol diinsininol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-4-[(11Z,15Z)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1248239.png)
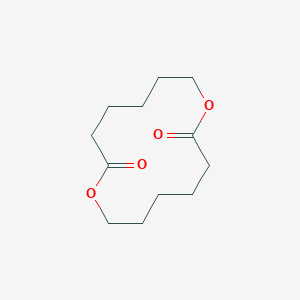
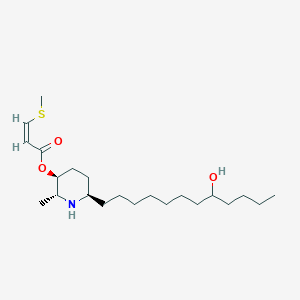

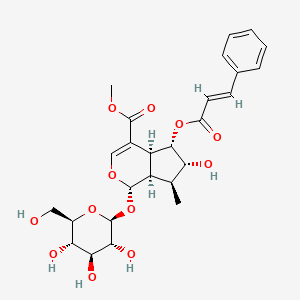
![(2S,3R,4E,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1248246.png)

![(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one](/img/structure/B1248249.png)
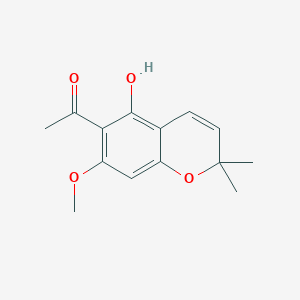
![N-[4'-(trifluoromethyl)-4-biphenylyl]sulfamide](/img/structure/B1248253.png)

